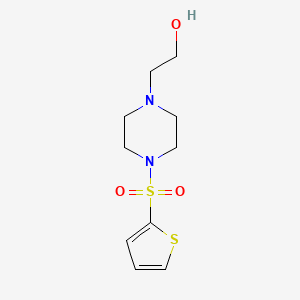
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C10H16N2O3S2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol, with the molecular formula C10H16N2O3S2 and CAS number 138890-94-5, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiophene group and a sulfonyl moiety, which are known to contribute to its biological properties. The structural formula is depicted as follows:
This unique structure suggests potential interactions with various biological targets, including receptors and enzymes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a study identified a new antiviral scaffold that inhibited human norovirus replication at low micromolar concentrations. The structural characteristics of the compounds were critical for their efficacy, suggesting that modifications to the thiophene and piperazine components could enhance antiviral activity .
Antidepressant Effects
Research has indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that compounds with similar piperazine structures could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety behaviors in rodents . This suggests that this compound may share similar pharmacological properties.
Table 1: Summary of Biological Activities of Thiophene Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antiviral | |
| Compound B | Antidepressant | |
| Compound C | Anticancer |
Table 2: Structural Features Influencing Biological Activity
| Structural Feature | Impact on Activity |
|---|---|
| Thiophene Substitution | Enhances interaction with targets |
| Piperazine Ring | Modulates neurotransmitter levels |
| Sulfonyl Group | Increases solubility and bioavailability |
Case Study 1: Antiviral Screening
A recent screening of various thiophene derivatives for antiviral activity revealed that modifications to the thiophene ring significantly impacted potency against norovirus. Compounds with electron-withdrawing groups showed increased inhibition rates compared to those with electron-donating groups .
Case Study 2: Behavioral Studies in Rodents
In behavioral assays assessing the antidepressant-like effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant properties .
Eigenschaften
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c13-8-7-11-3-5-12(6-4-11)17(14,15)10-2-1-9-16-10/h1-2,9,13H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASALZQUWSDFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














